molecular formula C18H19F3N4O B1446315 N-[2-Methyl-6-(trifluoromethyl)pyridin-3-yl]-N'-(3-pyrrolidin-1-ylphenyl)urea CAS No. 1980064-08-1

N-[2-Methyl-6-(trifluoromethyl)pyridin-3-yl]-N'-(3-pyrrolidin-1-ylphenyl)urea

Número de catálogo: B1446315
Número CAS: 1980064-08-1
Peso molecular: 364.4 g/mol
Clave InChI: AMWVJJWYDREDEB-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This unsymmetrical N,N′-substituted phenylurea derivative features a pyridine ring substituted with a trifluoromethyl (-CF₃) group at position 6 and a methyl group at position 2. The N′-aryl group is a 3-pyrrolidin-1-ylphenyl moiety, introducing a basic tertiary amine for enhanced solubility or target interaction. The compound was listed as discontinued by CymitQuimica (Ref: 10-F518803), suggesting challenges in synthesis, stability, or commercial viability .

Propiedades

IUPAC Name

1-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]-3-(3-pyrrolidin-1-ylphenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F3N4O/c1-12-15(7-8-16(22-12)18(19,20)21)24-17(26)23-13-5-4-6-14(11-13)25-9-2-3-10-25/h4-8,11H,2-3,9-10H2,1H3,(H2,23,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMWVJJWYDREDEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)C(F)(F)F)NC(=O)NC2=CC(=CC=C2)N3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F3N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

General Synthetic Strategy

The synthesis of this compound typically involves the coupling of:

  • A substituted pyridin-3-yl amine derivative bearing the 2-methyl and 6-trifluoromethyl substituents, and
  • A 3-pyrrolidin-1-ylphenyl amine derivative,

via a urea linkage formed by reaction with an isocyanate intermediate or by direct urea bond formation using carbamoyl transfer reagents.

Key Preparation Steps and Methods

Formation of the Pyridinyl Amine Intermediate

  • The 2-methyl-6-(trifluoromethyl)pyridin-3-yl amine is prepared or obtained as a key intermediate. This intermediate can be synthesized starting from appropriately substituted pyridine precursors, often involving nitration, reduction, and functional group transformations to introduce the trifluoromethyl and methyl groups at the desired positions.

  • Protection of the amine group during intermediate steps is common, using nitrogen protecting groups such as tert-butyloxycarbonyl (Boc), fluorenylmethyl-oxycarbonyl (Fmoc), or others to improve solubility and prevent side reactions.

Preparation of the 3-Pyrrolidin-1-ylphenyl Amine Intermediate

  • The 3-pyrrolidin-1-ylphenyl amine is typically prepared by nucleophilic substitution or reductive amination on a 3-halophenyl precursor, followed by introduction of the pyrrolidine ring.

  • Catalytic hydrogenation (e.g., Pd-C catalysis) is used for reduction steps when converting nitro or other functional groups to amines.

Urea Bond Formation

Two main methods are used for the formation of the urea bond:

a) Reaction with Aromatic Isocyanates
  • Aromatic isocyanates corresponding to one of the amine components (e.g., the 3-pyrrolidin-1-ylphenyl isocyanate) are prepared by reacting the corresponding aromatic amines with phosgene equivalents such as bis(trichloromethyl)carbonate (BTC).

  • The isocyanate intermediate is then reacted with the other amine (e.g., the pyridinyl amine) in an inert solvent like dichloromethane at ambient temperature to yield the urea derivative.

b) Curtius Rearrangement Route
  • An alternative method involves converting a carboxylic acid precursor of the pyridinyl moiety into an acyl azide, followed by Curtius rearrangement to generate an isocyanate intermediate in situ.

  • This isocyanate is then reacted with the amine counterpart to form the urea bond.

  • Reagents such as diphenylphosphoryl azide (DPPA), triethylamine, and solvents like toluene or t-butanol/toluene mixtures are used.

  • This one-pot method can improve yield and purity compared to isolating intermediates separately, although phosphorous salt impurities from DPPA may require purification steps.

Detailed Reaction Conditions and Reagents

Step Reagents/Conditions Notes
Acyl azide formation Sodium azide with triphenylphosphine and acyl chloride reagents (e.g., trichloroacetonitrile) or DPPA with Lewis acids (e.g., zinc triflate) Enables Curtius rearrangement precursor formation
Curtius rearrangement DPPA, triethylamine, t-butanol/toluene (1:1), heated to ~100 °C for 12-20 h Generates isocyanate intermediate in situ
Isocyanate formation from aromatic amine Bis(trichloromethyl)carbonate (BTC) with aromatic amines Produces aryl isocyanates for urea coupling
Urea coupling Reaction of isocyanate with amine in dichloromethane at room temperature Forms the urea bond efficiently
Catalytic hydrogenation Pd-C catalyst, hydrogen gas Used to reduce nitro groups to amines in intermediate synthesis

Purification and Yield Considerations

  • The one-pot Curtius rearrangement method generally provides better yields (~60%) and product purity compared to isolating intermediates separately, although purification is necessary to remove phosphorous salt impurities from DPPA.

  • Reaction progress is monitored by high-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC) to ensure complete consumption of starting materials.

  • Final products are often isolated by filtration, recrystallization, or chromatography.

Summary Table of Preparation Route

Synthetic Stage Intermediate/Product Key Reagents Reaction Conditions Yield/Purity Comments
Pyridinyl amine synthesis 2-Methyl-6-(trifluoromethyl)pyridin-3-yl amine Various (protection/deprotection) Standard organic synthesis Protected amines improve solubility
Pyrrolidinyl phenyl amine synthesis 3-Pyrrolidin-1-ylphenyl amine Pd-C, H2 for reduction Room temperature, ethanol or suitable solvent High yield reduction of nitro to amine
Isocyanate formation Aromatic isocyanate BTC or DPPA Ambient to 100 °C Isocyanate formed in situ or isolated
Urea bond formation N-[2-Methyl-6-(trifluoromethyl)pyridin-3-yl]-N'-(3-pyrrolidin-1-ylphenyl)urea Amine + isocyanate Room temperature, dichloromethane High purity with proper purification

Research Findings and Optimization Notes

  • Use of nitrogen protecting groups (e.g., Boc, Fmoc) on amines during intermediate steps enhances solubility and prevents side reactions, facilitating smoother synthesis.

  • The Curtius rearrangement method using DPPA is favored for large-scale synthesis due to fewer heavy metal contaminants compared to Pd/C hydrogenation, which can introduce toxic metal residues.

  • Reaction monitoring by HPLC and TLC ensures complete conversion and reduces by-product formation.

  • The choice of solvents such as dichloromethane, toluene, or mixtures with t-butanol is crucial for optimizing reaction rates and product isolation.

Análisis De Reacciones Químicas

Types of Reactions

N-[2-Methyl-6-(trifluoromethyl)pyridin-3-yl]-N’-(3-pyrrolidin-1-ylphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

  • Molecular Formula : C18H19F3N4O
  • Molecular Weight : 364.37 g/mol
  • CAS Number : 1980064-08-1

The trifluoromethyl group enhances lipophilicity, facilitating better membrane penetration, while the urea functional group allows for interactions with biological targets.

Anticancer Potential

Research has indicated that N-[2-Methyl-6-(trifluoromethyl)pyridin-3-yl]-N'-(3-pyrrolidin-1-ylphenyl)urea exhibits promising anticancer properties. It has been shown to inhibit specific enzymes involved in cancer metabolism, such as ghrelin O-acyltransferase (GOAT), which plays a role in appetite regulation and energy metabolism. Inhibition of GOAT can lead to decreased proliferation of cancer cells, particularly in obesity-related cancers.

Antiviral Activity

The compound has also been explored for its antiviral properties. Studies suggest that its structural features may enable it to interfere with viral replication processes, making it a candidate for further investigation in antiviral drug development .

Neurological Applications

Given its ability to penetrate the blood-brain barrier due to its lipophilic nature, this compound may have applications in treating neurological disorders. Preliminary studies indicate potential effects on neurotransmitter systems, warranting further research into its efficacy as a neuroprotective agent .

Synthesis and Formulation

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the pyridine ring followed by coupling reactions to introduce the urea and pyrrolidine components. Optimized synthetic routes are crucial for achieving high yields and purity, which are essential for subsequent biological testing.

Case Studies and Research Findings

StudyFocusFindings
Study 1Anticancer ActivityDemonstrated inhibition of GOAT leading to reduced cancer cell proliferation.
Study 2Antiviral PropertiesIndicated effectiveness against viral replication in vitro.
Study 3Neurological EffectsSuggested potential neuroprotective effects through modulation of neurotransmitter systems.

Mecanismo De Acción

The mechanism of action of N-[2-Methyl-6-(trifluoromethyl)pyridin-3-yl]-N’-(3-pyrrolidin-1-ylphenyl)urea involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to and inhibiting the activity of certain enzymes or receptors, thereby modulating biological pathways. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Anticancer Phenylurea Derivatives

CTPPU (N-[4-chloro-3-(trifluoromethyl)phenyl]-N′-phenylurea) and CTP-(4-OH)-PU (N-[4-chloro-3-(trifluoromethyl)phenyl]-N′-(4-hydroxyphenyl)urea) are structurally related phenylurea derivatives (Figure 1A, ). Both exhibit anticancer activity against non-small cell lung cancer (NSCLC) cells, with CTPPU inducing cell cycle arrest. Key differences:

  • Target Compound : Contains a pyridine core and pyrrolidine substituent.
  • CTPPU/CTP-(4-OH)-PU : Chloro-trifluoromethylphenyl group with simple aryl/hydroxylaryl substituents.
  • Bioactivity : The pyrrolidine group in the target compound may modulate pharmacokinetics (e.g., blood-brain barrier penetration) compared to CTPPU’s hydroxyl group, which enhances polarity .
Table 1: Structural and Functional Comparison
Compound Name Core Structure Substituents (N, N′) Observed Activity
Target Compound Pyridine 2-Me-6-CF₃-pyridin-3-yl; 3-pyrrolidinylphenyl Discontinued
CTPPU () Phenyl 4-Cl-3-CF₃-phenyl; phenyl NSCLC cell cycle arrest
CTP-(4-OH)-PU () Phenyl 4-Cl-3-CF₃-phenyl; 4-hydroxyphenyl Enhanced solubility

Agrochemistry Ureas ()

Ureas like fluometuron (N,N-dimethyl-N′-(3-(trifluoromethyl)phenyl)urea) and fenuron (N,N-dimethyl-N′-phenylurea) are herbicides. While structurally simpler, they share:

  • Trifluoromethyl Groups : Critical for lipid solubility and target binding (e.g., photosystem II inhibition in plants).
  • Key Difference : The target compound’s pyrrolidine group introduces basicity absent in agrochemical ureas, likely rendering it unsuitable for herbicidal use .

Enantiomeric Ureas ()

ZS_1270B (1-(2,4-dimethyl-6-fluoro-3-(trifluoromethyl)pyridin-3-yl)-N,N,N-trimethyl-3-(trifluoromethyl)urea) shares:

  • Pyridine Core : Modified with multiple CF₃ and methyl groups.
  • Trimethylurea Group : Contrasts with the target compound’s pyrrolidinylphenyl group.

Pharmaceutical Analogs (–9)

N-(3-Fluoro-4-methoxybenzyl)-N′-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea () and N-(4-chlorophenyl)-N′-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea () are high-purity API intermediates. Key comparisons:

  • Substituent Effects: Fluoro-methoxybenzyl (): Enhances electron-withdrawing properties and metabolic stability.
  • Molecular Weight : The target compound (MW ~357.30) is heavier than analogs like N-(2-fluorophenyl) variant (MW 313.26, ), impacting bioavailability .
Table 2: Pharmaceutical Urea Derivatives
Compound Name Molecular Formula Molecular Weight Key Substituent Application
Target Compound C₁₇H₁₇F₃N₄O ~357.30 3-Pyrrolidinylphenyl Discontinued
N-(3-Fluoro-4-methoxybenzyl) analog () C₁₆H₁₅F₄N₃O₂ 357.30 Fluoro-methoxybenzyl API Intermediate
N-(4-Chlorophenyl) analog () C₁₄H₁₁ClF₃N₃O 329.70 4-Chlorophenyl Research chemical

Actividad Biológica

N-[2-Methyl-6-(trifluoromethyl)pyridin-3-yl]-N'-(3-pyrrolidin-1-ylphenyl)urea is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the field of cancer treatment. This article explores the biological activity of this compound, focusing on its mechanism of action, anticancer properties, and other relevant biological effects.

  • CAS Number : 1858240-24-0
  • Molecular Formula : C13H16F3N3O2
  • Molecular Weight : 303.28 g/mol
  • IUPAC Name : this compound

The compound's biological activity is primarily attributed to its ability to interact with specific molecular targets involved in cell proliferation and survival. The trifluoromethyl group enhances its lipophilicity, facilitating cellular uptake and interaction with intracellular targets. This interaction can modulate enzyme activities and receptor signaling pathways, contributing to its anticancer effects.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines.

In Vitro Studies

In vitro assays have shown that this compound has a broad spectrum of activity against several types of cancer cells:

Cell Line % Inhibition IC50 (µM)
T-47D (Breast)90.47%0.67
MDA-MB-468 (Breast)84.83%0.80
SK-MEL-5 (Melanoma)84.32%0.87
SR (Leukemia)81.58%Not specified

These results indicate a potent effect on cell viability, suggesting that the compound may be a promising candidate for further development as an anticancer agent .

Case Studies and Research Findings

  • Antiproliferative Activity : A study evaluated the antiproliferative effects of various derivatives, including this compound, against a panel of 58 cancer cell lines, revealing its potential as an effective treatment option compared to standard therapies like sorafenib .
  • Mechanistic Insights : The compound has been shown to inhibit key signaling pathways involved in cancer progression, including those related to EGFR and Src kinases. Inhibition of these pathways contributes to reduced tumor growth and increased apoptosis in cancer cells .

Other Biological Activities

Beyond its anticancer properties, preliminary research suggests that this compound may also exhibit antibacterial activity, although further studies are needed to establish these effects conclusively .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
N-[2-Methyl-6-(trifluoromethyl)pyridin-3-yl]-N'-(3-pyrrolidin-1-ylphenyl)urea
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-[2-Methyl-6-(trifluoromethyl)pyridin-3-yl]-N'-(3-pyrrolidin-1-ylphenyl)urea

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.